molecular formula C13H19N3O4S B5292079 2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide

2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide

Cat. No.: B5292079
M. Wt: 313.37 g/mol
InChI Key: OWKLIRGTJDFPEP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonylbenzamide moiety is particularly important for its interaction with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-15-5-7-16(8-6-15)21(18,19)10-3-4-12(20-2)11(9-10)13(14)17/h3-4,9H,5-8H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKLIRGTJDFPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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